3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a toluene sulfonate group, and a tert-butyl ester
Mechanism of Action
Mode of Action
The compound could potentially act as a prodrug, being metabolized in the body to release active molecules. The toluenesulfonyl group is often used in prodrugs as it can be cleaved off in the body .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Based on its structure, it could be involved in reactions related to sulfonylation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown. Factors such as its molecular weight (36948 g/mol ) and predicted properties like boiling point (487.8±18.0 °C ) and density (1.174±0.06 g/cm3 ) could influence its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s predicted pKa of -2.06±0.40 suggests it might be stable in a wide range of pH conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the tosylation of an alcohol precursor. Tosylation is a process where a hydroxyl group is converted into a tosylate group, making it a better leaving group for subsequent reactions. This can be achieved using toluenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as ytterbium(III) trifluoromethanesulfonate can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles in an S_N2 reaction mechanism.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include sodium cyanide or other nucleophiles in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium cyanide would yield a nitrile derivative .
Scientific Research Applications
3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester
- Other sulfonate esters : These compounds share similar structural features and reactivity patterns .
Uniqueness
3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of a piperidine ring and a tert-butyl ester, which can influence its reactivity and applications in synthesis and industrial processes .
Properties
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-14-7-9-16(10-8-14)25(21,22)23-13-15-6-5-11-19(12-15)17(20)24-18(2,3)4/h7-10,15H,5-6,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCADJZGBKCYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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